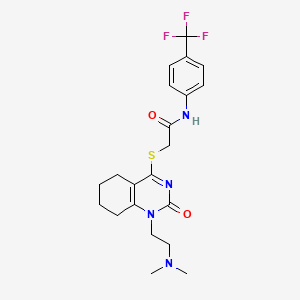

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N4O2S/c1-27(2)11-12-28-17-6-4-3-5-16(17)19(26-20(28)30)31-13-18(29)25-15-9-7-14(8-10-15)21(22,23)24/h7-10H,3-6,11-13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBKJJZAIGJTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide , identified by CAS number 899950-49-3 , is a complex organic molecule with potential therapeutic applications due to its diverse biological activities. This article discusses its biological activity, synthesis, and potential pharmacological applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 457.6 g/mol . The structure features a hexahydroquinazoline core, a dimethylaminoethyl side chain, a thioether linkage, and a trifluoromethyl-substituted phenyl ring. These structural components are significant for its biological interactions.

Biological Activity

Research indicates that quinazolinone derivatives exhibit various biological activities. The specific biological effects of this compound include:

- Antitumor Activity : Quinazolinone derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines. The presence of the quinazoline core suggests potential anticancer properties.

- Kinase Inhibition : The compound's structure indicates possible interactions with protein kinases, which play crucial roles in cellular signaling pathways related to cancer progression and other diseases.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits proliferation and induces apoptosis in cancer cells |

| Kinase Inhibition | Potential interactions with protein kinases |

| Antimicrobial | Possible activity against bacterial and fungal pathogens |

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps:

- Formation of the Quinazoline Core : This step often includes cyclization reactions involving appropriate precursors.

- Introduction of the Dimethylaminoethyl Group : Alkylation reactions are used to attach this side chain.

- Thioether Bond Formation : A thioether linkage is created through nucleophilic substitution reactions.

- Amide Bond Formation : The final step involves attaching the trifluoromethyl-substituted phenyl group via amide bond formation.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazolinone derivatives similar to this compound:

- Anticancer Studies : A study reported that related quinazolinone compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), demonstrating their potential as anticancer agents.

- Kinase Interaction Studies : Research indicates that quinazolinones can inhibit various kinases involved in cancer signaling pathways. For instance, compounds with similar structures have been shown to inhibit EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers.

- Antimicrobial Activity : A comparative study highlighted that certain quinazolinone derivatives displayed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinazolinone Core

(a) Aminoalkyl Side Chains

- Target Compound: The dimethylaminoethyl group introduces a tertiary amine, improving water solubility and enabling protonation at physiological pH.

- Morpholinyl Analogue: describes a compound with a morpholin-4-yl-ethyl group instead.

(b) Quinazolinone Saturation

- The hexahydroquinazolinone core in the target compound introduces conformational rigidity compared to dihydroquinazolinone derivatives (e.g., ). This could affect binding affinity to targets like kinases or proteases .

Substituent Variations on the Aryl Acetamide Moiety

(a) Trifluoromethyl Position

- Target Compound : The para-trifluoromethyl group on the phenyl ring provides strong electron-withdrawing effects, enhancing stability and hydrophobic interactions.

- Meta-Trifluoromethyl Analogue : The compound in features a meta-trifluoromethyl group. This positional difference may reduce steric hindrance and alter electronic interactions with biological targets .

(b) Alternative Aryl Groups

- Chlorophenyl/Fluorophenyl Derivatives: and highlight compounds with 4-chlorophenyl or 4-fluorophenyl groups.

- Sulfamoylphenyl Derivatives : Compounds in incorporate 4-sulfamoylphenyl groups, which may enhance hydrogen bonding and solubility but introduce polar interactions unsuitable for blood-brain barrier penetration .

Table 1: Comparative Data of Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.